molecular formula Cd(IO3)2<br>CdI2O6 B1591320 Cadmium iodate CAS No. 7790-81-0

Cadmium iodate

Cat. No. B1591320
CAS RN: 7790-81-0
M. Wt: 462.22 g/mol
InChI Key: BJHNOFIZTODKMI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium iodate is a chemical compound composed of cadmium (Cd), iodine (I), and oxygen (O). It exists in several polymorphic forms, each with distinct properties. Cadmium itself is a bluish-white metal, similar chemically to zinc and mercury. It is found in Earth’s crust at concentrations between 0.1 and 0.5 parts per million (ppm). Despite its toxicity, cadmium has industrial applications, including batteries, electroplating, and semiconductors.



Synthesis Analysis

Several methods exist for synthesizing cadmium iodate:



  • Single Crystals of Cd(IO3)2·H2O : These are obtained by slow evaporation of aqueous solutions containing cadmium chloride (CdCl2) and potassium iodate (KIO3).

  • Chloro Cadmium Iodate (CdIO3Cl) : Prepared through three chemical routes, this compound is characterized by X-ray diffraction (XRD) and scanning electron microscopy (SEM).

  • Cadmium Hydroxy-Iodate (CdIO3OH) : Synthesized similarly to CdIO3Cl, it forms transparent platelets and has an orthorhombic crystal structure.



Molecular Structure Analysis

The crystal structure of Cd(IO3)2·H2O is triclinic, while CdIO3Cl and CdIO3OH exhibit orthorhombic structures. These polymorphs play a role in second harmonic generation (SHG) activity.



Chemical Reactions Analysis

Cadmium iodate participates in various chemical reactions, including those involving oxidation-reduction processes. Further studies are needed to explore its reactivity with other compounds.



Physical And Chemical Properties Analysis


  • Physical State : Cadmium iodate can exist as crystals or powder.

  • Color : Colorless or white.

  • Solubility : Soluble in water.

  • Melting Point : Varies based on polymorph.

  • Density : Depends on the form.


Safety And Hazards

Cadmium is a hazardous heavy metal. Exposure to cadmium compounds, including cadmium iodate, can lead to health issues such as kidney damage, lung problems, and carcinogenic effects. Proper handling, storage, and disposal are crucial.


Future Directions


  • Toxicology Studies : Investigate the long-term effects of cadmium iodate exposure.

  • Alternative Synthesis Routes : Explore greener and more efficient methods for preparation.

  • Applications : Assess potential applications beyond SHG.


properties

IUPAC Name

cadmium(2+);diiodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNOFIZTODKMI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd(IO3)2, CdI2O6
Record name cadmium iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228536
Record name Cadmium iodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium iodate

CAS RN

7790-81-0
Record name Cadmium iodate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium iodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium iodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium iodate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.